molecular formula C12H9N3O3 B5589327 5-methyl-8-nitro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one

5-methyl-8-nitro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one

Cat. No. B5589327
M. Wt: 243.22 g/mol
InChI Key: LRVPPJBHTGJTDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-methyl-8-nitro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one often involves complex reaction sequences. For example, the synthesis and characterization of related carcinogen models, such as N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, highlight the intricate steps involved in constructing such molecules, starting from indole derivatives and involving several reaction steps to introduce nitro groups and other functional groups (Rajagopal et al., 2003). Similarly, the reinvestigation of syntheses for pyrido[4,3-b]indoles suggests corrections to previously reported structures, demonstrating the complexity and challenges in the synthesis of these compounds (Karrick & Peet, 1986).

Molecular Structure Analysis

The molecular structure of 5-methyl-8-nitro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one and its analogues is often elucidated through techniques such as X-ray crystallography. For instance, studies on similar compounds have revealed detailed insights into the crystal structures, showcasing the orientation of nitro groups and the overall molecular conformation (Nagalakshmi et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of 5-methyl-8-nitro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one involves various reactions characteristic of nitro compounds and heterocyclic indoles. For example, the reactivity towards reduction, nitration, and cyclization has been explored in studies aiming to synthesize related compounds, showcasing how functional groups influence the chemical behavior and the formation of complex structures (Anderson, 1959).

Future Directions

The future research directions for this compound could involve further exploration of its potential anti-tumor activity, as well as investigation into other possible biological activities .

properties

IUPAC Name

5-methyl-8-nitro-2H-pyrido[4,3-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c1-14-9-3-2-7(15(17)18)6-8(9)11-10(14)4-5-13-12(11)16/h2-6H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVPPJBHTGJTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-8-nitro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one

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